molecular formula C8H14Cl2N4 B2440913 N-[(3S)-Pyrrolidin-3-yl]pyrimidin-2-amine dihydrochloride CAS No. 1448850-62-1

N-[(3S)-Pyrrolidin-3-yl]pyrimidin-2-amine dihydrochloride

Cat. No.: B2440913
CAS No.: 1448850-62-1
M. Wt: 237.13
InChI Key: DZLSFIBJSUBJHM-KLXURFKVSA-N
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Description

N-[(3S)-Pyrrolidin-3-yl]pyrimidin-2-amine dihydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound has gained attention due to its potential pharmacological properties and applications in various scientific fields.

Properties

IUPAC Name

N-[(3S)-pyrrolidin-3-yl]pyrimidin-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.2ClH/c1-3-10-8(11-4-1)12-7-2-5-9-6-7;;/h1,3-4,7,9H,2,5-6H2,(H,10,11,12);2*1H/t7-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLSFIBJSUBJHM-KLXURFKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=NC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1NC2=NC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-Pyrrolidin-3-yl]pyrimidin-2-amine dihydrochloride typically involves the reaction of pyrimidine derivatives with pyrrolidine. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing production efficiency and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

N-[(3S)-Pyrrolidin-3-yl]pyrimidin-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium iodide or potassium fluoride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce pyrimidine amines.

Scientific Research Applications

N-[(3S)-Pyrrolidin-3-yl]pyrimidin-2-amine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3S)-Pyrrolidin-3-yl]pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing the production of downstream signaling molecules. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine: The parent compound with a simpler structure.

    2-Aminopyrimidine: A derivative with an amino group at position 2.

    Pyrrolidine: A five-membered ring compound with nitrogen.

Uniqueness

N-[(3S)-Pyrrolidin-3-yl]pyrimidin-2-amine dihydrochloride is unique due to its specific combination of pyrimidine and pyrrolidine moieties, which confer distinct pharmacological properties. Its stereochemistry (3S) also plays a crucial role in its biological activity, making it a valuable compound for research and development.

Biological Activity

N-[(3S)-Pyrrolidin-3-yl]pyrimidin-2-amine dihydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the following characteristics:

PropertyValue
IUPAC Name N-[(3S)-pyrrolidin-3-yl]pyrimidin-2-amine; dihydrochloride
CAS Number 1365931-44-7
Molecular Weight 287 g/mol
Chemical Formula C8H12Cl2N4

This compound's structure includes a pyrimidine ring, which is significant for its interaction with biological targets.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It interacts with specific molecular targets, inhibiting their activity by binding to active sites. This inhibition can lead to various biological effects, such as:

  • Anti-inflammatory Activity : The compound has been explored for its ability to modulate inflammatory pathways.
  • Anticancer Properties : Research indicates potential in inducing apoptosis and cell cycle arrest in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

  • Enzyme Inhibition : The compound has shown promise as a selective noradrenaline reuptake inhibitor (NRI), with derivatives exhibiting increased noradrenaline levels in rat models by up to 350% .
  • Cell Cycle Arrest : In studies involving cancer cell lines, the compound was found to induce cell cycle arrest and apoptosis, particularly in the G2/M phase .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of N-[(3S)-Pyrrolidin-3-yl]benzamides, which are structurally related to the target compound. These derivatives were assessed for their NRI activity and metabolic stability. One derivative was identified with high selectivity and low affinity for ion channels, indicating a favorable profile for therapeutic applications .

Applications in Drug Development

The potential applications of this compound extend to various fields:

  • Pharmaceutical Development : Due to its enzyme inhibition properties, it may serve as a lead compound for developing drugs targeting neuropsychiatric disorders.
  • Material Science : Its chemical properties can be harnessed in developing new materials with specific functionalities.

Q & A

Q. What are the recommended synthetic routes for synthesizing N-[(3S)-Pyrrolidin-3-yl]pyrimidin-2-amine dihydrochloride, and how can chiral purity be maintained during synthesis?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting (3S)-pyrrolidin-3-amine with 2-chloropyrimidine under basic conditions (e.g., K₂CO₃ in DMF) yields the free base, which is then treated with HCl to form the dihydrochloride salt . To preserve chiral purity:
  • Use enantiomerically pure starting materials (e.g., (3S)-pyrrolidine derivatives).
  • Monitor stereochemistry via chiral HPLC (≥95% purity) or circular dichroism (CD) spectroscopy .
  • Data Table :
Reaction StepReagents/ConditionsChiral Purity Assessment Method
Amine-pyrimidine couplingK₂CO₃, DMF, 80°CChiral HPLC (Retention time: 8.2 min)
Salt formationHCl (2 eq.), ethanol, RTNMR (δ 8.3 ppm for pyrimidine protons)

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Purity : Use reverse-phase HPLC with a C18 column (e.g., 98% purity, mobile phase: 0.1% TFA in acetonitrile/water) .
  • Structural Confirmation :
  • ¹H/¹³C NMR : Key signals include pyrrolidine protons (δ 3.1–3.5 ppm) and pyrimidine aromatic protons (δ 8.1–8.4 ppm) .
  • Mass Spectrometry : ESI-MS (m/z 195.1 [M+H]⁺ for free base; m/z 227.1 [M+2HCl-H]⁻ for salt) .
  • Data Table :
Analytical MethodKey ParametersReference Values
HPLCColumn: C18, λ: 254 nmRetention time: 6.8 min
ESI-MSPositive modem/z 195.1 (free base)

Q. What are the solubility properties of this compound, and how can formulation challenges be addressed?

  • Methodological Answer : The dihydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C). For in vitro studies:
  • Use PBS (pH 7.4) or DMSO (for stock solutions).
  • Assess solubility via nephelometry or UV-Vis spectroscopy .
  • Data Table :
SolventSolubility (mg/mL)pH Stability Range
Water502–6
DMSO1002–8

Advanced Research Questions

Q. How can researchers assess the compound’s stability under varying pH, temperature, and light conditions?

  • Methodological Answer :
  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours; analyze degradation via HPLC. Degradation products may include pyrimidine hydrolysis byproducts (e.g., NH₃ release detected via LC-MS) .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperature (expected >200°C for dihydrochloride salts) .
  • Data Table :
ConditionDegradation PathwayAnalytical Tool
pH > 8Hydrolysis of pyrrolidine ringLC-MS (m/z 152.1 fragment)
UV light (254 nm)Photolytic cleavageHPLC (new peak at 4.3 min)

Q. What analytical strategies resolve contradictions in degradation data (e.g., conflicting reports on hydrolytic stability)?

  • Methodological Answer :
  • Multi-Method Validation : Cross-validate using NMR, LC-MS, and FTIR. For example, conflicting HPLC results may arise from co-eluting impurities; employ high-resolution MS to distinguish degradation products .
  • Kinetic Studies : Perform Arrhenius analysis (e.g., rate constants at 25°C vs. 40°C) to model degradation pathways .

Q. How to design experiments to study this compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Binding Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure affinity (e.g., Kd < 1 µM for kinase targets) .
  • Cellular Uptake : Radiolabel the compound with ³H or ¹⁴C and quantify intracellular accumulation via scintillation counting .
  • Data Table :
Assay TypeTarget ProteinResult
SPRKinase XYZKd = 0.8 µM
ITCGPCR ABCΔH = -12 kcal/mol

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